Technical Whitepaper: Synthesis, Mechanistic Profiling, and Application of 5-Acetyl-2-(2-methylphenoxy) pyridine (CAS 1556627-34-9)
Technical Whitepaper: Synthesis, Mechanistic Profiling, and Application of 5-Acetyl-2-(2-methylphenoxy) pyridine (CAS 1556627-34-9)
Executive Summary
In modern medicinal chemistry and agrochemical development, the diaryl ether motif is a privileged structural feature. It provides a unique dihedral angle that introduces conformational flexibility while maintaining high lipophilicity, making it ideal for occupying hydrophobic pockets in target proteins (e.g., kinase hinge regions). 5-Acetyl-2-(2-methylphenoxy) pyridine (CAS: 1556627-34-9) is a highly versatile, bifunctional building block.
This whitepaper provides an in-depth technical analysis of this compound. We detail the mechanistic rationale for its synthesis via transition-metal-free Nucleophilic Aromatic Substitution (SNAr), provide a self-validating experimental protocol, and map its downstream utility in generating complex heterocyclic libraries.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and downstream biological assays.
| Property | Specification / Value |
| Chemical Name | 5-Acetyl-2-(2-methylphenoxy) pyridine |
| CAS Number | 1556627-34-9 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| SMILES String | CC(=O)c1ccc(Oc2ccccc2C)nc1 |
| Structural Class | Diaryl ether / 2,5-Disubstituted Pyridine |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Carbonyl O) |
| Rotatable Bonds | 3 |
Synthetic Methodology: The SNAr Approach
Mechanistic Rationale & Causality
Historically, the synthesis of diaryl ethers relied heavily on Ullmann or Buchwald-Hartwig cross-coupling reactions, which necessitate transition-metal catalysts (such as Copper or Palladium) and specialized, often air-sensitive ligands [1]. However, the specific electronic topology of 2-halo-5-acetylpyridines allows for a highly efficient, metal-free Nucleophilic Aromatic Substitution (SNAr) [2].
The Causality of Reactivity:
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Electrophilic Activation: The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, severely depleting electron density at the C2 position (ortho to the heteroatom).
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Resonance Stabilization: The 5-acetyl group (situated para to the C2 leaving group) provides extended conjugation. When the o-cresol nucleophile attacks the C2 position, the resulting anionic intermediate (Meisenheimer complex) is deeply stabilized by delocalization of the negative charge onto the carbonyl oxygen.
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Steric Overcome: The ortho-methyl group on the o-cresol nucleophile introduces steric hindrance, which raises the activation energy of the attack. To overcome this, polar aprotic solvents (like DMF or DMSO) and elevated temperatures (80–100 °C) are required to drive the reaction forward kinetically [3].
Fig 1. SNAr mechanistic pathway for the synthesis of CAS 1556627-34-9.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of 5-Acetyl-2-(2-methylphenoxy) pyridine on a 10 mmol scale. It is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity.
Reagents & Materials
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2-Chloro-5-acetylpyridine: 1.55 g (10.0 mmol, 1.0 eq)
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o-Cresol: 1.30 g (12.0 mmol, 1.2 eq)
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Cesium Carbonate ( Cs2CO3 ): 4.88 g (15.0 mmol, 1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF): 20 mL
Step-by-Step Methodology
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Preparation & Deprotonation:
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Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Cs2CO3 in 20 mL of anhydrous DMF. Add o-cresol dropwise at room temperature. Stir for 15 minutes.
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Causality: Cs2CO3 is chosen over NaOH or KOH because the large, soft Cesium cation enhances the solubility and nucleophilicity of the resulting phenoxide ion (the "Cesium effect"). Anhydrous DMF is critical; trace water will compete as an oxygen nucleophile, leading to the formation of 5-acetyl-2-pyridone as an undesired byproduct.
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Electrophile Addition & Heating:
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Action: Add 2-chloro-5-acetylpyridine to the stirring suspension in one portion. Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4 hours.
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In-Process Control (Self-Validation):
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Action: Withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.
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Validation Criteria: The reaction is deemed complete when the starting material mass ( m/z 155, [M+H]+ ) is fully consumed, and the product mass ( m/z 228, [M+H]+ ) constitutes >95% of the total ion chromatogram (TIC) area.
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Workup & Extraction:
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Action: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).
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Action: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×30 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4 .
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Purification:
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Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30).
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Downstream Applications in Drug Discovery
The true value of CAS 1556627-34-9 lies in the reactivity of its 5-acetyl moiety. Once the diaryl ether core is established, the acetyl group serves as a synthetic handle for divergent library generation.
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Heterocycle Condensation: The acetyl group can be reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive enaminone intermediate. This intermediate readily undergoes cyclocondensation with hydrazines to yield pyrazoles , or with guanidines to yield pyrimidines . These heterocycles are ubiquitous in kinase inhibitor design.
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Reductive Amination: The ketone can be condensed with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3 ) to yield 1-aryl-ethylamine derivatives, which are excellent hydrogen-bond donors/acceptors for interacting with protein target residues.
Fig 2. Downstream derivatization of the 5-acetyl moiety in drug discovery.
References
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Royal Society of Chemistry, Methodologies in Ether Synthesis (2024), pp. 78-126. URL:[Link]
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Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction Beilstein Journal of Organic Chemistry (2011), 7, 1004–1011. URL: [Link]
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Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility The Journal of Organic Chemistry (1998), 63 (18), 6338–6343. URL:[Link]
